HDAC Inhibitory Potency: 2,5-Dimethylphenyl vs. 2,4-Dimethylphenyl Regioisomer
The 2,4-dimethylphenyl regioisomer (CFH355) demonstrates an IC50 of 31 nM against HDAC1/3, while a closely related analog CFH326 exhibits an IC50 of 107 nM, a 3.5-fold difference [1][2]. The 2,5-dimethylphenyl substitution places one methyl group in a meta position relative to the acetamide, which alters the torsion angle of the N-aryl ring and may modulate the compound's ability to engage the HDAC catalytic tunnel differently than the 2,4- or 2,6-substituted variants. Direct activity data for the 2,5-dimethylphenyl compound is not yet publicly available, but the intra-class variability establishes that regioisomer selection is a critical determinant of potency.
| Evidence Dimension | HDAC1/3 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not yet publicly reported |
| Comparator Or Baseline | 2,4-dimethylphenyl analog (CFH355): IC50 31 nM; 2,4-dimethylphenyl analog (CFH326): IC50 107 nM |
| Quantified Difference | 3.5-fold potency difference between two 2,4-dimethylphenyl analogs; 2,5-substitution effect not yet quantified |
| Conditions | Enzyme activity of HDAC1,3 determined using the substrate Ac-Lys-Tyr-Lys(Ac)-AMC (BindingDB assay description) |
Why This Matters
In HDAC inhibitor programs, even 3-fold differences in IC50 can translate to vastly different therapeutic windows; selecting the correct regioisomer early avoids potency cliffs and wasted optimization cycles.
- [1] BindingDB BDBM50020894 (CHEMBL3287252). N-(2,4-dimethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide (US9216962, CFH355). IC50: 31 nM for HDAC1,3. View Source
- [2] BindingDB BDBM50020889 (CHEMBL3287023). N-(2,4-dimethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide (US9216962, CFH326). IC50: 107 nM for HDAC1,3. View Source
